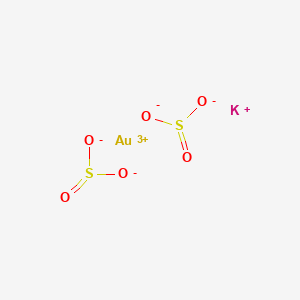

Sulphurous acid, gold potassium salt

説明

Sulphurous acid, gold potassium salt (CAS 28600-36-4), also termed gold(I) potassium sulfite, is a coordination compound with the formula K₃[Au(SO₃)₂]·nK₂SO₃ . It consists of a gold(I) center coordinated to sulfite ligands (SO₃²⁻), stabilized by potassium counterions. This compound is notable for its gold content, which distinguishes it from other sulfite salts.

特性

CAS番号 |

28600-36-4 |

|---|---|

分子式 |

AuKO6S2 |

分子量 |

396.20 g/mol |

IUPAC名 |

potassium;gold(3+);disulfite |

InChI |

InChI=1S/Au.K.2H2O3S/c;;2*1-4(2)3/h;;2*(H2,1,2,3)/q+3;+1;;/p-4 |

InChIキー |

RRDWZGMHSCBIGX-UHFFFAOYSA-J |

正規SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[Au+3] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Sulphurous acid, gold potassium salt can be synthesized through the reaction of gold salts with potassium sulphite in an aqueous solution. The reaction typically involves dissolving gold chloride (AuCl₃) in water and then adding potassium sulphite (K₂SO₃) to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sulphurous acid, gold potassium salt.

Industrial Production Methods

Industrial production of sulphurous acid, gold potassium salt follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.

化学反応の分析

Types of Reactions

Sulphurous acid, gold potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gold oxide and potassium sulphate.

Reduction: It can be reduced to elemental gold and potassium sulphite.

Substitution: The gold ion in the compound can be substituted with other metal ions under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are typical reducing agents.

Substitution Reactions: These reactions often require the presence of ligands or complexing agents to facilitate the exchange of metal ions.

Major Products Formed

Oxidation: Gold oxide (Au₂O₃) and potassium sulphate (K₂SO₄).

Reduction: Elemental gold (Au) and potassium sulphite (K₂SO₃).

Substitution: Various metal sulphites depending on the substituting metal ion.

科学的研究の応用

Sulphurous acid, gold potassium salt has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.

Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

Medicine: Explored for its potential use in gold-based therapies, particularly in the treatment of rheumatoid arthritis and other inflammatory conditions.

Industry: Utilized in electroplating processes and as a catalyst in chemical reactions.

作用機序

The mechanism of action of sulphurous acid, gold potassium salt involves its interaction with biological molecules and cellular components. The gold ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of immune responses. This compound’s anti-inflammatory and antimicrobial effects are attributed to these interactions.

類似化合物との比較

Structural and Compositional Analogues

a) Platinum and Iridium Sulfite Complexes

- Platinum double sulfite : A compound described as 3KO·SO₃ + PtO·SO₂ + 2H₂O shares structural similarities, substituting gold with platinum. It is nearly insoluble in water and decomposes upon heating, releasing sulphurous acid .

- Iridium sulfite complexes : Contain potash, sulfuric acid, chlorine, and iridium oxide. These differ by incorporating halides (Cl⁻) and higher oxidation states of iridium, altering reactivity .

b) Other Gold Sulfites

- Sodium gold(III) sulfite (CAS 28600-35-3): Differs in oxidation state (Au³⁺ vs. Au⁺) and counterion (Na⁺ vs. K⁺), affecting solubility and redox behavior .

- Potassium tetrachloroaurate(III) hydrate (CAS 27988-75-6): A chlorinated gold complex lacking sulfite ligands, used in electroplating or catalysis .

c) Non-Metallic Sulfite Salts

- Potassium metabisulfite (K₂S₂O₅) : A food preservative releasing SO₂. Unlike gold sulfite, it lacks metal coordination and is approved for food use (E 224) .

Physicochemical Properties

| Property | Gold(I) Potassium Sulfite | Platinum Double Sulfite | Potassium Metabisulfite |

|---|---|---|---|

| Solubility | Low (similar to Ir/Pt analogs) | Insoluble | Highly soluble |

| Thermal Stability | Decomposes (SO₂ release likely) | Decomposes (SO₂ release) | Releases SO₂ at 150°C |

| Oxidation State | Au⁺ | Pt²⁺ | S⁴⁺ (in SO₃²⁻) |

| Toxicity | High (gold-associated risks) | Unreported, likely moderate | Low (GRAS for food use) |

Toxicological and Environmental Considerations

- Gold Sulfite : Gold compounds are associated with organ toxicity (e.g., nephrotoxicity) and environmental persistence, necessitating stringent handling .

- Non-Metallic Sulfites (E 514–517): Deemed safe at regulated levels (EFSA ADI: 0–0.7 mg/kg bw/day for sulfites) but linked to allergic reactions in sensitive individuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。